molecular formula C15H32O9 B14588934 Acetic acid;nonane-1,6,8-triol CAS No. 61448-26-8

Acetic acid;nonane-1,6,8-triol

Cat. No.: B14588934
CAS No.: 61448-26-8
M. Wt: 356.41 g/mol
InChI Key: KLYBQRXZVCJBPI-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in industrial, pharmaceutical, and food applications. It is a key component in vinegar and serves as a precursor in organic synthesis. Acetic acid is noted for its role in biochemical pathways, microbial metabolism, and as a volatile organic compound (VOC) in environmental and household contexts .

Nonane-1,6,8-triol is a hypothetical or less-documented triol derivative of nonane, a nine-carbon alkane. Triols generally exhibit hydroxyl group-dependent reactivity, influencing solubility, antioxidant capacity, and biological interactions .

Properties

CAS No.

61448-26-8

Molecular Formula

C15H32O9

Molecular Weight

356.41 g/mol

IUPAC Name

acetic acid;nonane-1,6,8-triol

InChI

InChI=1S/C9H20O3.3C2H4O2/c1-8(11)7-9(12)5-3-2-4-6-10;3*1-2(3)4/h8-12H,2-7H2,1H3;3*1H3,(H,3,4)

InChI Key

KLYBQRXZVCJBPI-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCCCCO)O)O.CC(=O)O.CC(=O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;nonane-1,6,8-triol can be achieved through various synthetic routes. One common method involves the esterification of nonane-1,6,8-triol with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. The use of continuous reactors and efficient separation techniques, such as distillation, can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Acetic Acid as a Solvent and Catalyst

Acetic acid serves as both a solvent and acid catalyst in polyol transformations. For example:

  • Dehydration and cyclization : In acetone or toluene, acetic acid facilitates intramolecular aldol reactions of aldehydes, forming cyclic products (e.g., pentacyclic compounds via acid-catalyzed cyclization) .

  • Esterification : Acetic acid reacts with hydroxyl groups in polyols to form esters. For instance, treatment of alcohols with acetic acid under acidic conditions yields acetates (e.g., conversion of 19 to ester 20 in 98% yield using acidic methanol) .

Reductive Deoxygenation

Nonane-1,6,8-triol derivatives may undergo reductive deoxygenation in the presence of acetic acid:

  • Catalytic hydrogenation : Pd-La(OTf)₃ in glacial acetic acid at 200°C converts triketones (e.g., nonane-2,5,8-trione) to n-nonane under H₂ .

  • Hydrogenolysis : Acetic acid enhances the efficiency of hydrogenolysis by stabilizing intermediates through protonation of carbonyl groups .

Reaction Conditions Outcome Yield Source
Reductive deoxygenationPd-La(OTf)₃, H₂, glacial acetic acidn-Nonane from nonane-2,5,8-trioneHigh
EsterificationAcOH, H⁺, methanolAcetate formation98%

Acid-Catalyzed Rearrangements

Acetic acid promotes carbocation rearrangements and sigmatropic shifts:

  • 1,2-Alkyl shifts : In methanol solutions, lithium methoxide equilibria shift due to ion pairing, affecting reaction rates (e.g., Li⁺ association alters OCH₃⁻ availability) .

  • Benzylic acid rearrangement : Al(III)/K(I) catalysts in acetic acid enable polymerization via concerted mechanisms, as seen in lactonization and hemiacetalization steps .

Oxidative Functionalization

Oxidants in acetic acid media enable functional group interconversions:

  • Aldehyde oxidation : Lead tetraacetate in pyridine oxidizes alcohols to aldehydes/ketones (e.g., conversion of 12 to aldehyde 10 in 78% yield) .

  • Decarboxylation : Halodecarboxylation of carboxylic acids (e.g., neopentyl bromide formation from 2-methyl-2-phenylpropionic acid) proceeds via radical intermediates in acetic acid .

Limitations and Challenges

  • Specificity : No direct studies on nonane-1,6,8-triol were identified; inferences are drawn from structurally related systems.

  • Side reactions : Competitive pathways (e.g., over-reduction or aldol condensation) require precise control of reaction conditions .

Proposed Reaction Pathways

Based on analogous systems:

  • Esterification :
    Nonane 1 6 8 triol+3CH3COOHH+Triacetate+3H2O\text{Nonane 1 6 8 triol}+3\text{CH}_3\text{COOH}\xrightarrow{H^+}\text{Triacetate}+3\text{H}_2\text{O}

  • Cyclization :
    Acid-catalyzed intramolecular aldol reaction forms fused cyclic ethers or ketals.

  • Reduction :
    Hydrogenolysis of hydroxyl groups to alkanes using Pd-based catalysts in acetic acid.

Scientific Research Applications

Acetic acid;nonane-1,6,8-triol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;nonane-1,6,8-triol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester bond can undergo hydrolysis, releasing acetic acid and nonane-1,6,8-triol, which can further interact with cellular pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Volatile Organic Compounds (VOCs) Containing Acetic Acid
Source Acetic Acid Concentration Associated Compounds Reference
Bee bread Dominant component (~10%) Ethanol, furfural, nonanal
Rice straw hydrolysis Detected in liquid phase Furans, phenolic compounds, acetone
Household air (Hong Kong) Elevated with indoor shoes Nonane, styrene, heptane
Table 2: Cytotoxicity of Triols
Triol Compound Cell Type LD₅₀/IC₅₀ Mechanism Reference
Cholestane-3β,5α,6β-triol Rabbit aortic endothelial 23 µM Oxidative stress, esterification
3-Eudesmene-1β,7,11-triol RAW264.7 macrophages 8.21 µM (NO inhibition) Anti-inflammatory via LPS pathway
Benzene-1,2,3-triol DNAzyme cofactor N/A Enhances oxidative DNA cleavage

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